4-hydroxybut-2-yn-1-yl acetate
Description
Research Significance of Propargylic Acetates and Related Alkynic Esters in Contemporary Organic Synthesis
Propargylic acetates and other alkynic esters are recognized as highly versatile intermediates in contemporary organic synthesis. mdpi.comresearchgate.net Their significance stems from the unique electronic properties of the carbon-carbon triple bond, which can be activated in numerous ways to participate in a wide array of chemical transformations. The presence of the acetate (B1210297) group, a good leaving group, further enhances their utility, particularly in transition metal-catalyzed reactions. nih.gov
These compounds serve as key precursors for the construction of complex molecular frameworks, including carbocycles and heterocycles. mdpi.comresearchgate.net Researchers have extensively utilized propargylic esters in nucleophilic substitution reactions, rearrangement reactions, and redox isomerizations, leveraging the reactivity of both the alkyne and the ester functionalities. researchgate.net For instance, they are pivotal in the synthesis of allenes, which are important structural motifs in many natural products and bioactive compounds. researchgate.net The ability of propargylic acetates to undergo stereoselective transformations has made them invaluable in the asymmetric synthesis of chiral molecules. mdpi.com
Structural Attributes and Intrinsic Chemical Versatility of 4-Hydroxybut-2-yn-1-yl Acetate
This compound, also known as 4-acetoxy-2-butyn-1-ol, is a bifunctional molecule that possesses a unique combination of reactive sites: a primary alcohol, an internal alkyne, and a propargylic acetate. This distinct structural arrangement endows it with considerable chemical versatility, making it an attractive, albeit not extensively studied, building block in organic synthesis.
The synthesis of propargyl acetate derivatives is often achieved through the acylation of the corresponding propargyl alcohols using acid anhydrides, a straightforward and efficient method. nih.gov In the case of this compound, this would typically involve the mono-acetylation of but-2-yne-1,4-diol.
The intrinsic chemical versatility of this compound arises from the potential for selective reactions at its different functional groups. The primary hydroxyl group can be oxidized or can act as a nucleophile. The acetate group can serve as a leaving group in substitution reactions, often with rearrangement of the propargylic system. The internal alkyne is also amenable to a variety of addition and coupling reactions. This multi-faceted reactivity allows for a range of transformations, potentially leading to diverse molecular scaffolds.
Table 1: Structural and Predicted Spectroscopic Data for this compound
While comprehensive, dedicated spectroscopic studies on this compound are not widely available in the literature, the expected spectral characteristics can be predicted based on its functional groups.
| Property | Predicted Data/Characteristic Features |
| Molecular Formula | C₆H₈O₃ |
| Molecular Weight | 128.13 g/mol |
| ¹H NMR | Signals corresponding to the methylene (B1212753) protons adjacent to the hydroxyl and acetate groups, a singlet for the acetyl methyl protons, and a broad singlet for the hydroxyl proton. |
| ¹³C NMR | Resonances for the acetyl carbonyl carbon, the two sp-hybridized carbons of the alkyne, the methylene carbons, and the acetyl methyl carbon. |
| IR Spectroscopy | Characteristic absorption bands for the O-H stretch (broad), C=O stretch (ester), C≡C stretch (alkyne), and C-O stretches. |
Table 2: Potential Synthetic Applications of this compound
The varied reactivity of this compound opens up numerous possibilities for its application in the synthesis of more complex molecules.
| Reaction Type | Potential Product(s) |
| Oxidation of the primary alcohol | 4-acetoxy-2-butynal or 4-acetoxy-2-butynoic acid |
| Etherification/Esterification of the primary alcohol | Introduction of further functional groups |
| Nucleophilic substitution of the acetate group | Allenic or propargylic substituted products |
| Cyclization reactions | Heterocyclic or carbocyclic ring systems |
| Alkyne functionalization (e.g., hydration, hydrogenation) | Dihydroxylated or keto-alcohol derivatives |
Properties
CAS No. |
83466-88-0 |
|---|---|
Molecular Formula |
C6H8O3 |
Molecular Weight |
128.1 |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Preparative Routes for 4 Hydroxybut 2 Yn 1 Yl Acetate
Established Conventional Esterification Pathways
Conventional esterification methods provide direct and reliable routes to 4-hydroxybut-2-yn-1-yl acetate (B1210297), primarily through the reaction of 2-butyne-1,4-diol (B31916) with an acetylating agent.
Direct Esterification with Carboxylic Acids and Derivatives
The most straightforward synthesis involves the mono-esterification of 2-butyne-1,4-diol with acetic acid or its more reactive derivatives, such as acetyl chloride or acetic anhydride (B1165640). The reaction with acetic acid is typically catalyzed by a strong acid like sulfuric acid or p-toluenesulfonic acid, often with azeotropic removal of water to drive the equilibrium towards the product. Using more reactive acylating agents like acetyl chloride or acetic anhydride can proceed under milder conditions, sometimes in the presence of a base to neutralize the acidic byproduct.
A general procedure involves dissolving 2-butyne-1,4-diol in a suitable solvent, followed by the addition of the acetylating agent and a catalyst if required. The reaction progress is monitored by techniques like thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up to isolate and purify the desired monoacetate product, often employing column chromatography.
Coupling Reagent-Mediated Syntheses (e.g., Dicyclohexylcarbodiimide)
To circumvent the sometimes harsh conditions of direct esterification, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be employed. This method facilitates the esterification of 2-butyne-1,4-diol with acetic acid under mild conditions. In this process, DCC activates the carboxylic acid, making it more susceptible to nucleophilic attack by the hydroxyl group of the diol.
The reaction is typically carried out in an inert solvent. A common byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be easily removed by filtration, simplifying the purification process. This method is particularly useful for small-scale preparations where avoiding high temperatures is crucial to prevent side reactions.
Stereoselective and Enantioselective Synthetic Strategies
The development of stereoselective methods is crucial for accessing chiral analogs of 4-hydroxybut-2-yn-1-yl acetate, which are important in asymmetric synthesis and the preparation of optically active compounds.
Enzymatic and Biocatalytic Approaches for Chiral Resolution and Synthesis
Enzymes, particularly lipases, have proven to be effective catalysts for the enantioselective acylation of diols. For instance, Candida antarctica lipase (B570770) B (CAL-B) can be used for the kinetic resolution of racemic secondary alcohols, a strategy applicable to precursors of this compound. In a typical biocatalytic resolution, the enzyme selectively acylates one enantiomer of a racemic alcohol, allowing for the separation of the acylated product from the unreacted enantiomer.
Research has shown that microorganisms can also be utilized in the synthesis of related compounds. For example, Fusarium merismoides B11 grown in a medium containing 2-butyne-1,4-diol was found to produce an acetylated derivative of an ester formed between acetylene (B1199291) dicarboxylic acid and 2-butyne-1,4-diol. tandfonline.comoup.com This highlights the potential of biocatalysis in generating functionalized butynediol derivatives.
Metal-Catalyzed Asymmetric Synthesis of Related Chiral Analogs
Transition metal catalysis offers a powerful tool for the asymmetric synthesis of chiral molecules. rsc.orgmdpi.comdiva-portal.org While direct asymmetric acetylation of 2-butyne-1,4-diol is less common, metal-catalyzed reactions on related chiral precursors can generate a variety of chiral analogs. For instance, palladium-catalyzed asymmetric allylic alkylation using chiral ligands can produce optically active products. mdpi.com
Furthermore, sequential catalysis strategies, involving a palladium-catalyzed cross-coupling followed by a copper-catalyzed conjugate reduction, have been developed for the asymmetric synthesis of chiral β-alkynyl carbonyl derivatives. rsc.org These advanced methods provide access to a broad range of chiral building blocks from simple alkyne precursors.
Functional Group Interconversions for Analog Generation
Functional group interconversions of this compound and its precursors open up pathways to a diverse array of structural analogs. The hydroxyl and acetate groups, as well as the alkyne moiety, can be selectively manipulated.
The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or converted to a better leaving group, such as a tosylate or halide, for subsequent nucleophilic substitution reactions. vanderbilt.edu The acetate group can be hydrolyzed back to the alcohol or transformed into other esters. The alkyne can undergo various transformations, including reduction to an alkene or alkane, or participation in coupling reactions like the Sonogashira coupling to introduce aryl or other substituents. ncl.res.in For example, the reduction of the alkyne in 2-butyne-1,4-diol to a cis-alkene using a palladium catalyst is a key step in the synthesis of (Z)-2-butene-1,4-diol, an important industrial intermediate. chemicalbook.com
These interconversions allow for the strategic modification of the parent molecule to access a wide library of derivatives with varied functionalities, which are valuable in medicinal chemistry and materials science.
Data Tables
Table 1: Synthesis of this compound via Esterification
| Method | Reagents | Catalyst/Conditions | Yield | Reference |
| Direct Esterification | 2-butyne-1,4-diol, Acetic Anhydride | Pyridine | Not specified | rsc.org |
| Coupling Reagent | 2-butyne-1,4-diol, Acetic Acid | Dicyclohexylcarbodiimide (DCC) | Not specified |
Derivatization from Butynediol Precursors
The primary route to this compound involves the selective mono-acetylation of its precursor, but-2-yne-1,4-diol. This process requires careful control of reaction conditions to prevent the formation of the diacetylated byproduct.
Detailed research findings indicate that the synthesis can be effectively carried out by reacting but-2-yne-1,4-diol with an acetylating agent in the presence of a base. A common laboratory-scale method involves dissolving but-2-yne-1,4-diol in a suitable solvent mixture, such as dichloromethane (B109758) (DCM) and tetrahydrofuran (B95107) (THF). biovanix.com An organic base, for example, triethylamine (B128534) (Et₃N), is added to the solution. biovanix.com The reaction proceeds by the dropwise addition of an acetylating agent like acetyl chloride at a controlled temperature, often starting at 0°C and gradually warming to room temperature. The molar ratio of the reactants is critical; typically, a slight excess of the base is used relative to the but-2-yne-1,4-diol, while the acetylating agent is the limiting reactant to favor mono-substitution. biovanix.com
Following the reaction, a standard workup procedure is employed. This usually involves extraction with an organic solvent, washing the organic phase with brine, and drying over a desiccant like magnesium sulfate (B86663) (MgSO₄). biovanix.com The final purification step to isolate the this compound from unreacted starting material, the diacetate byproduct, and other impurities is typically achieved through flash chromatography on silica (B1680970) gel. biovanix.com A representative reaction scheme is detailed in a patent disclosure, which achieved a 45% yield of the desired colorless liquid product. biovanix.com
Large-Scale and Sustainable Production Techniques
For industrial-scale production, efficiency, sustainability, and cost-effectiveness are paramount. This necessitates moving beyond traditional batch processing to more advanced and integrated manufacturing technologies.
Continuous Flow Reactor Implementations
Continuous flow chemistry offers significant advantages over conventional batch synthesis, including enhanced safety, improved heat and mass transfer, better reproducibility, and higher space-time yields. mit.edursc.org In a continuous flow setup, reactants are pumped through a network of tubes or channels, often passing through static mixers to ensure homogeneity and heated or cooled reactor coils where the reaction occurs. mit.edu This methodology is particularly well-suited for reactions that are highly exothermic or involve unstable intermediates.
The synthesis of acetylenic alcohols and their derivatives can be effectively translated to continuous flow systems. rroij.com While specific data for the continuous flow synthesis of this compound is not extensively published, comparisons with structurally similar compounds highlight the potential benefits. For instance, a comparison for a related compound showed a significant increase in space-time yield and a reduction in byproduct formation and energy consumption when moving from a batch reactor to a continuous flow reactor.
| Metric | Batch Reactor | Flow Reactor |
|---|---|---|
| Space-Time Yield (g/L·h) | 14.2 | 38.7 |
| Byproduct Formation (%) | 11.3 | 4.8 |
| Energy Consumption (kWh/kg) | 8.9 | 3.1 |
Table 1: A comparative analysis of batch versus continuous flow synthesis for a structurally related compound, demonstrating the advantages of flow chemistry.
Such improvements are attributed to the precise control over reaction parameters like temperature, pressure, and residence time that flow reactors provide. mit.edursc.org For the mono-acetylation of but-2-yne-1,4-diol, a packed bed reactor (PBR) containing an immobilized catalyst or reagent could be employed to further enhance efficiency and simplify purification. rroij.com
Advanced Chromatographic Purification Methodologies (e.g., Simulated Moving Bed Chromatography)
On a large scale, traditional batch chromatography is often inefficient and costly due to high solvent consumption and the need for large stationary phase volumes. Simulated Moving Bed (SMB) chromatography presents a highly efficient and economical alternative for industrial-scale purification. skpharmteco.commdpi.com SMB is a continuous chromatographic technique that simulates the counter-current movement of a solid adsorbent relative to a liquid mobile phase. mdpi.comyoutube.com This is achieved by arranging multiple columns in a closed loop and periodically switching the inlet (feed and eluent) and outlet (extract and raffinate) ports in the direction of the fluid flow. youtube.comnih.gov
This process allows for the continuous separation of a binary mixture into two high-purity fractions, significantly increasing productivity while reducing solvent and stationary phase costs by up to 90% and 80%, respectively. nih.gov The technique is particularly valuable for challenging separations, such as isolating a mono-substituted product from a mixture containing the di-substituted analog and unreacted starting material. google.com
While specific protocols for purifying this compound using SMB are proprietary, data from analogous separations demonstrate its effectiveness. For instance, the industrial-scale purification of a related compound using SMB has been reported with the following parameters:
| Parameter | Value/Condition |
|---|---|
| System | 6-column Simulated Moving Bed |
| Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) |
| Eluent | CO₂/ethanol (85:15) |
| Pressure | 100 bar |
| Temperature | 35°C |
| Achieved Purity | 99.2% |
| Product Recovery | 97% |
Table 2: Typical parameters for the large-scale purification of a related compound using Simulated Moving Bed (SMB) chromatography.
This advanced chromatographic method allows for the attainment of very high purity and recovery rates, making it an indispensable tool for the sustainable and economic large-scale production of this compound. skpharmteco.commdpi.com
Chemical Transformations and Mechanistic Investigations of 4 Hydroxybut 2 Yn 1 Yl Acetate
Reactivity Governed by the Hydroxyl Moiety
The primary hydroxyl group in 4-hydroxybut-2-yn-1-yl acetate (B1210297) is a key site for various chemical modifications, including oxidation to carbonyl compounds and conversion to ethers via nucleophilic substitution.
Selective Oxidation Reactions to Carbonyl Compounds
The primary alcohol of 4-hydroxybut-2-yn-1-yl acetate can be selectively oxidized to the corresponding aldehyde, 4-oxobut-2-yn-1-yl acetate, using a variety of mild oxidizing agents. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly employed for this transformation to prevent over-oxidation to the carboxylic acid. More contemporary and environmentally benign methods involve catalytic aerobic oxidation. For instance, systems employing catalysts like Fe(NO₃)₃·9H₂O/TEMPO/NaCl in toluene (B28343) can efficiently oxidize propargylic alcohols to the corresponding alkynals or alkynones under mild, room temperature conditions with molecular oxygen as the terminal oxidant. organic-chemistry.orgthieme-connect.com Another effective system utilizes a combination of copper(I) iodide (CuI), 4-(dimethylamino)pyridine (DMAP), and TEMPO under an oxygen atmosphere to achieve high yields of the desired α,β-acetylenic aldehydes and ketones. nih.gov A simple and efficient method for the selective oxidation of propargylic alcohols also involves the use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and calcium hypochlorite (B82951) (Ca(OCl)₂), which proceeds at room temperature without the need for additives. rsc.org Furthermore, N-iodosuccinimide (NIS) has been demonstrated as an effective oxidant for propargylic alcohols, leading to the formation of ynones under mild, sunlight-induced radical conditions. acs.org
Table 1: Selective Oxidation of the Hydroxyl Group
| Oxidizing Agent/Catalyst System | Product | Notes |
|---|---|---|
| Pyridinium Chlorochromate (PCC) | 4-Oxobut-2-yn-1-yl acetate | Mild oxidant, prevents over-oxidation. |
| Dess-Martin Periodinane (DMP) | 4-Oxobut-2-yn-1-yl acetate | Mild and selective for primary alcohols. |
| Fe(NO₃)₃·9H₂O/TEMPO/NaCl, O₂ | 4-Oxobut-2-yn-1-yl acetate | Catalytic aerobic oxidation, environmentally friendly. organic-chemistry.orgthieme-connect.com |
| CuI/DMAP/TEMPO, O₂ | 4-Oxobut-2-yn-1-yl acetate | Chemoselective oxidation under mild conditions. nih.gov |
| TEMPO/Ca(OCl)₂ | 4-Oxobut-2-yn-1-yl acetate | Mild, selective, and high-yielding. rsc.org |
Nucleophilic Substitution Reactions and Ether Formation
The hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. However, direct substitution of the hydroxyl group in propargylic alcohols is also possible using various catalysts. A prominent reaction in this category is the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by an Sₙ2 reaction with an alkyl halide. masterorganicchemistry.combyjus.comwikipedia.orgkhanacademy.org For this compound, treatment with a strong base like sodium hydride (NaH) would generate the corresponding alkoxide. This alkoxide can then react with a primary alkyl halide (e.g., methyl iodide or ethyl bromide) to yield the corresponding ether, such as 4-methoxybut-2-yn-1-yl acetate or 4-ethoxybut-2-yn-1-yl acetate. masterorganicchemistry.com
Modern methods for propargylic substitution often employ transition metal or Lewis acid catalysts to activate the hydroxyl group. Catalysts such as those based on gold(III), acs.org iron(III) chloride, oup.comorganic-chemistry.org and gallium(III) triflate arkat-usa.org have been shown to be effective for the substitution of propargylic alcohols with various nucleophiles, including alcohols, to form ethers under mild conditions. These catalytic approaches avoid the need for pre-functionalization of the alcohol, offering a more atom-economical route to ether products. nih.gov
Table 2: Ether Formation from the Hydroxyl Group
| Reagents | Product | Reaction Type |
|---|---|---|
| 1. NaH2. CH₃I | 4-Methoxybut-2-yn-1-yl acetate | Williamson Ether Synthesis masterorganicchemistry.com |
| 1. NaH2. CH₃CH₂Br | 4-Ethoxybut-2-yn-1-yl acetate | Williamson Ether Synthesis masterorganicchemistry.com |
| R-OH, Au(III) catalyst | 4-(Alkoxy)but-2-yn-1-yl acetate | Gold-Catalyzed Nucleophilic Substitution acs.org |
Transformations Involving the Acetate Ester Group
The acetate ester functionality of this compound can undergo hydrolysis, transesterification, and reduction reactions.
Hydrolysis and Transesterification Processes
The acetate group can be hydrolyzed to a hydroxyl group under either acidic or basic conditions. Acid-catalyzed hydrolysis is a reversible process that involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. chemguide.co.ukchemguide.co.ukwikipedia.org To drive the equilibrium towards the products, an excess of water is typically used.
Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that involves the nucleophilic addition of a hydroxide (B78521) ion to the ester carbonyl, followed by the elimination of the alkoxide leaving group. masterorganicchemistry.combyjus.com The resulting carboxylic acid is deprotonated by the base to form a carboxylate salt. Subsequent acidification of the reaction mixture yields the carboxylic acid. In the case of this compound, both acidic and basic hydrolysis would yield but-2-yne-1,4-diol.
Transesterification can be achieved by reacting this compound with another alcohol in the presence of an acid or base catalyst, resulting in the exchange of the acetyl group for a different acyl group or the formation of a different ester.
Table 3: Hydrolysis of the Acetate Group
| Conditions | Intermediate Product | Final Product (after workup) |
|---|---|---|
| H₃O⁺, heat | But-2-yne-1,4-diol | But-2-yne-1,4-diol |
Reduction to Corresponding Alcohols
The acetate ester can be reduced to a primary alcohol using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful and common reagent for this purpose, capable of reducing esters to primary alcohols. byjus.comharvard.educommonorganicchemistry.comorgoreview.com The reaction of this compound with LiAlH₄ would reduce the acetate group to a hydroxyl group, yielding but-2-yne-1,4-diol. It is important to note that LiAlH₄ will also reduce any aldehyde or ketone functionalities if they are present in the molecule.
Table 4: Reduction of the Acetate Group
| Reducing Agent | Product | Notes |
|---|
Reactions Centered on the Alkyne Functional Group
The internal alkyne in this compound is susceptible to a variety of addition reactions and oxidative cleavage.
Catalytic hydrogenation of the alkyne can lead to different products depending on the catalyst and reaction conditions. Complete reduction to the corresponding alkane, 1,4-diacetoxybutane (B1202567) (assuming the hydroxyl group is also acetylated during workup or if the starting material was 1,4-diacetoxybut-2-yne), can be achieved using a catalyst like platinum on carbon (Pt/C) or palladium on carbon (Pd/C) under a hydrogen atmosphere. libretexts.org Partial hydrogenation to the cis-alkene, (Z)-4-hydroxybut-2-en-1-yl acetate, can be accomplished using a poisoned catalyst such as Lindlar's catalyst (Pd/CaCO₃/Pb(OAc)₂/quinoline). libretexts.orgjove.com Conversely, reduction with sodium metal in liquid ammonia (B1221849) results in the formation of the trans-alkene, (E)-4-hydroxybut-2-en-1-yl acetate. libretexts.org
Hydration of the internal alkyne, typically catalyzed by mercuric sulfate (B86663) in aqueous sulfuric acid, would lead to the formation of a ketone via an enol intermediate. chemistrysteps.comlumenlearning.comresearchgate.netlibretexts.org For an unsymmetrical internal alkyne like this compound, this reaction would likely yield a mixture of two regioisomeric ketones: 4-hydroxy-3-oxobutyl acetate and 1-hydroxy-2-oxobutyl acetate. acs.org
Halogenation of the alkyne with one equivalent of a halogen (e.g., Br₂ or Cl₂) typically results in the anti-addition to form a trans-dihaloalkene. masterorganicchemistry.comlibretexts.org The use of two equivalents of the halogen leads to the formation of a tetrahaloalkane. masterorganicchemistry.comlibretexts.org
Ozonolysis of the internal alkyne results in the cleavage of the carbon-carbon triple bond, yielding two carboxylic acid fragments. chadsprep.comkhanacademy.orgchemistrysteps.comyoutube.comyoutube.com In the case of this compound, ozonolysis followed by an oxidative workup would produce 2-hydroxyacetic acid (glycolic acid) and acetoxyacetic acid.
Table 5: Reactions of the Alkyne Group
| Reagents | Product(s) | Reaction Type |
|---|---|---|
| H₂, Pt/C or Pd/C | 1,4-Dihydroxybutane | Catalytic Hydrogenation (Full Reduction) libretexts.org |
| H₂, Lindlar's Catalyst | (Z)-4-Hydroxybut-2-en-1-yl acetate | Catalytic Hydrogenation (Partial, cis) libretexts.orgjove.com |
| Na, NH₃(l) | (E)-4-Hydroxybut-2-en-1-yl acetate | Dissolving Metal Reduction (Partial, trans) libretexts.org |
| H₂SO₄, H₂O, HgSO₄ | Mixture of 4-hydroxy-3-oxobutyl acetate and 1-hydroxy-2-oxobutyl acetate | Hydration chemistrysteps.comlumenlearning.comacs.org |
| Br₂ (1 equiv.) | (E)-2,3-Dibromo-4-hydroxybut-1-en-1-yl acetate | Halogenation (anti-addition) masterorganicchemistry.comlibretexts.org |
| Br₂ (2 equiv.) | 2,2,3,3-Tetrabromo-1,4-dihydroxybutane (after hydrolysis) | Halogenation |
Table of Compounds
| Compound Name |
|---|
| This compound |
| 4-Oxobut-2-yn-1-yl acetate |
| 4-Methoxybut-2-yn-1-yl acetate |
| 4-Ethoxybut-2-yn-1-yl acetate |
| But-2-yne-1,4-diol |
| 1,4-Diacetoxybutane |
| (Z)-4-Hydroxybut-2-en-1-yl acetate |
| (E)-4-Hydroxybut-2-en-1-yl acetate |
| 4-Hydroxy-3-oxobutyl acetate |
| 1-Hydroxy-2-oxobutyl acetate |
| (E)-2,3-Dibromo-4-hydroxybut-1-en-1-yl acetate |
| 2,2,3,3-Tetrabromo-1,4-dihydroxybutane |
| 2-Hydroxyacetic acid |
| Acetoxyacetic acid |
| Pyridinium chlorochromate |
| Dess-Martin periodinane |
| 2,2,6,6-Tetramethylpiperidine-1-oxyl |
| Sodium hydride |
| Methyl iodide |
| Ethyl bromide |
| Lithium aluminum hydride |
| Lindlar's catalyst |
| Sodium |
| Ammonia |
| Mercuric sulfate |
| Sulfuric acid |
| Bromine |
| Chlorine |
| Ozone |
| Iron(III) nitrate (B79036) nonahydrate |
| Sodium chloride |
| Copper(I) iodide |
| 4-(Dimethylamino)pyridine |
| Calcium hypochlorite |
| N-Iodosuccinimide |
| Gold(III) catalyst |
| Iron(III) chloride |
| Gallium(III) triflate |
| Sodium hydroxide |
| Platinum on carbon |
Cyclization Reactions for Heterocyclic Ring System Construction
The unique structural arrangement of this compound, featuring both a hydroxyl and an acetylated propargylic alcohol moiety, renders it a versatile precursor for the synthesis of various heterocyclic systems. The presence of both nucleophilic (hydroxyl) and electrophilic (alkyne, allylic acetate) centers within the same molecule allows for a range of intramolecular cyclization strategies, often facilitated by metal catalysts or bases.
Gold-Catalyzed Cycloisomerizations to Dihydrofurans
Gold catalysts, particularly Au(I) and Au(III) species, have emerged as powerful tools for the cycloisomerization of enynols and related substrates due to their strong π-acidic nature, which activates the alkyne functionality towards nucleophilic attack. In the context of this compound analogues, gold-catalyzed cyclization offers an efficient route to substituted dihydrofurans.
Research has demonstrated that (Z)-2-en-4-yn-1-ols undergo gold-catalyzed cyclization to produce stereodefined (Z)-5-ylidene-2,5-dihydrofurans and fully substituted furans under remarkably mild conditions. acs.org The mechanism is believed to involve the activation of the alkyne by the gold catalyst, followed by an intramolecular attack of the hydroxyl group. While direct studies on this compound are limited, related transformations of hydroxylated enynes to their corresponding acetates have been shown to lead to isomeric products, indicating the significant influence of the acetate group on the reaction pathway. nih.gov The reaction conditions and outcomes for a related (Z)-enynol system are summarized below.
| Entry | Substrate | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | (Z)-1,3-diphenyl-2-en-4-yn-1-ol | AuCl (5) | CH2Cl2 | rt | 0.5 | (Z)-5-benzylidene-2-phenyl-2,5-dihydrofuran | 95 |
| 2 | (Z)-1-phenyl-3-methyl-2-en-4-yn-1-ol | AuCl (5) | CH2Cl2 | rt | 1 | (Z)-5-ethylidene-2-phenyl-2,5-dihydrofuran | 92 |
| 3 | (Z)-1-(4-methoxyphenyl)-3-phenyl-2-en-4-yn-1-ol | AuCl (5) | CH2Cl2 | rt | 0.5 | (Z)-5-benzylidene-2-(4-methoxyphenyl)-2,5-dihydrofuran | 96 |
Data adapted from a study on gold-catalyzed cyclization of (Z)-2-en-4-yn-1-ols. acs.org
Palladium-Catalyzed Cyclizations to Thiophene (B33073) Derivatives
Palladium catalysis is a cornerstone of modern organic synthesis, and its application in the construction of thiophene rings from acetylenic precursors is well-documented. While direct palladium-catalyzed cyclization of this compound to a thiophene derivative in a single step is not extensively reported, analogous transformations provide a strong basis for this possibility. The synthesis of thiophenes often involves the reaction of a sulfur nucleophile with a suitably functionalized alkyne.
A relevant strategy involves the sequential allylic nucleophilic substitution of substrates like 4-en-1-yn-3-yl acetates with a sulfur source, followed by a base-promoted deacylation and subsequent thiocyclization. This approach highlights the potential of the acetate group in this compound to act as a leaving group in a palladium-catalyzed process, which could then be followed by an intramolecular cyclization involving the hydroxyl group and an external sulfur source, or a rearranged sulfur-containing intermediate.
Furthermore, palladium-catalyzed heterocyclodehydration of 1-mercapto-3-yn-2-ols, which are structurally related to the target molecule, has been shown to produce substituted thiophenes. This reaction proceeds via a 5-endo-dig S-cyclization mechanism.
| Catalyst System | Substrate Type | Solvent | Temperature (°C) | Product Type |
| PdI2 / KI | (Z)-2-en-4-yne-1-thiols | DMA | 25-100 | Substituted Thiophenes |
| PdI2 / KI | 1-Mercapto-3-yn-2-ols | MeOH | 50-100 | Substituted Thiophenes |
This table summarizes general conditions for palladium-catalyzed thiophene synthesis from related alkynol derivatives.
Base-Promoted Intramolecular Cycloadditions (e.g., Naphtho[1,2-c]furans)
Base-promoted intramolecular reactions of alkynes are a powerful method for constructing complex cyclic systems. In the case of precursors with appropriately positioned functional groups, these reactions can lead to the formation of fused heterocyclic rings like naphthofurans. Although a direct synthesis of a naphtho[1,2-c]furan from this compound is not explicitly detailed in the literature, the principles of base-promoted cyclization of alkynyl systems suggest its feasibility, likely through an allene (B1206475) intermediate.
For instance, the base-catalyzed cyclization of 2-alkynylbiphenyls is known to proceed through an allene intermediate to form naphthalenes and phenanthrenes. ohiolink.edu A similar mechanistic pathway could be envisioned for a suitably substituted derivative of this compound, where an initial base-promoted isomerization to an allene is followed by an intramolecular cycloaddition involving the hydroxyl group and a tethered aromatic system, ultimately leading to a naphthofuran structure after dehydration. The reaction would likely require a precursor where the butynyl acetate moiety is attached to a naphthalene (B1677914) scaffold.
Metal-Catalyzed Addition and Coupling Reactions
The dual functionality of this compound also makes it an interesting substrate for a variety of metal-catalyzed addition and coupling reactions, expanding its synthetic utility beyond simple cyclizations.
Copper-Catalyzed Carbon Dioxide Fixation
The direct incorporation of carbon dioxide (CO₂) into organic molecules is a highly desirable transformation from a green chemistry perspective. Copper catalysts have shown significant promise in mediating the carboxylation of terminal alkynes with CO₂. Given that this compound possesses a terminal alkyne, it is a viable substrate for such reactions.
The copper-catalyzed carboxylation of terminal alkynes typically proceeds under mild conditions and demonstrates a broad tolerance for various functional groups. nih.gov The reaction is believed to involve the formation of a copper acetylide intermediate, which then reacts with CO₂. In a closely related transformation, cobalt catalysts in the presence of a reducing agent like manganese powder have been shown to effectively carboxylate propargyl acetates with CO₂ at atmospheric pressure and room temperature. This suggests that the acetylenic C-H bond in this compound can be selectively functionalized without affecting the acetate or hydroxyl groups under appropriate catalytic conditions.
| Catalyst System | Substrate Type | Reducing Agent / Conditions | Product Type |
| Co(salen) / Mn powder | Propargyl acetates | 1 atm CO₂, rt | Allenic carboxylic acids |
| CuCl / Ligand / Base | Terminal alkynes | 1 atm CO₂, various temps. | Propiolic acids |
This table summarizes conditions for the carboxylation of related acetylenic compounds. nih.gov
Electrophilic Cyclization and Intermolecular Acetalation Pathways
The reactivity of this compound is significantly influenced by the presence of both a nucleophilic hydroxyl group and an alkyne moiety susceptible to electrophilic attack. This dual functionality allows for a range of intramolecular and intermolecular reactions, leading to the formation of diverse heterocyclic structures.
Electrophilic Cyclization:
Electrophilic cyclization of this compound is anticipated to be a facile process, driven by the intramolecular attack of the pendent hydroxyl group onto the alkyne activated by an electrophile. Common electrophiles for such transformations include halogens (e.g., I₂, ICl) and metal catalysts, particularly gold(I) complexes. csic.esuwindsor.ca
Upon activation of the alkyne by an electrophile (E⁺), a highly reactive intermediate, such as an iodonium (B1229267) or a gold-π-alkyne complex, is formed. The proximate hydroxyl group can then act as an intramolecular nucleophile, attacking the activated alkyne. This cyclization can proceed via two regiochemically distinct pathways: a 5-exo-dig or a 6-endo-dig closure. According to Baldwin's rules, the 5-exo-dig pathway is generally favored for alkyne cyclizations, leading to the formation of a five-membered ring. uwindsor.ca
In the case of this compound, a 5-exo-dig cyclization would yield a substituted 2,5-dihydrofuran (B41785) derivative. For instance, using iodine as the electrophile, the reaction is expected to produce an iodinated dihydrofuran. This process is well-documented for similar alkynol systems. uwindsor.carsc.org Gold(I) catalysts are also highly effective in promoting such cyclizations under mild conditions, often leading to fully substituted furans or dihydrofurans. nih.govbeilstein-journals.org The reaction proceeds through the formation of a gold-activated alkyne, which is then attacked by the hydroxyl group.
Intermolecular Acetalation:
While intramolecular cyclization is a probable pathway, under specific conditions, intermolecular reactions can occur. Intermolecular acetalation involving this compound would likely proceed in the presence of an external alcohol or diol under acid or metal catalysis. Gold(I) catalysts have been shown to effectively catalyze the addition of alcohols to alkynes. nih.gov In a related study, the electrophile-triggered tandem cyclization/intermolecular acetalation of 2-(4-hydroxybut-1-yn-1-yl)benzaldehydes has been reported to produce complex macrocycles. researchgate.net This suggests that the hydroxyl group of one molecule of this compound could potentially react with the activated alkyne of another molecule, leading to oligomeric or polymeric structures, although this is less common than intramolecular pathways.
The following table summarizes representative electrophilic cyclization reactions of related alkynol derivatives, illustrating the expected products and conditions for transformations involving this compound.
| Substrate Analogue | Catalyst/Reagent | Solvent | Product(s) | Yield (%) | Reference |
| o-(1-Alkynyl)benzaldehydes | I₂ / K₂CO₃ | CH₂Cl₂ | Iodine-substituted 1H-isochromenes | Good to Excellent | csic.es |
| (Z)-2-en-4-yn-1-ols | AuCl₃ | CH₂Cl₂ | (Z)-5-ylidene-2,5-dihydrofurans and furans | High | beilstein-journals.org |
| γ-Hydroxyalkynones | (p-CF₃C₆H₄)₃PAuCl / AgOTf | Toluene | 3(2H)-Furanones | 55-94 | nih.gov |
| N-Alkyne-substituted pyrrole (B145914) esters | I₂ | CH₂Cl₂ | Iodine-substituted pyrrolo-oxazinones | High | beilstein-journals.org |
Domino and Cascade Reaction Sequences Employing this compound
The inherent functionalities of this compound make it an ideal substrate for domino and cascade reactions, where a single set of reagents initiates a sequence of bond-forming events to rapidly build molecular complexity. mdpi.com Gold and palladium catalysts are particularly adept at initiating such sequences with propargylic acetates. nih.govacademie-sciences.fr
A plausible and frequently observed domino reaction for propargylic acetates is a 1,3-acyloxy migration, catalyzed by gold(I), to form an allene intermediate. nih.gov For this compound, this would lead to a highly reactive α-hydroxy allene. This allene can then participate in a variety of subsequent transformations within the same pot.
Gold-Catalyzed Domino Reactions:
Gold(I) catalysts can initiate a cascade by coordinating to the alkyne of this compound. This can trigger a nih.govnih.gov-sigmatropic rearrangement of the acetate group to furnish an allenyl acetate intermediate. This intermediate can then undergo further gold-catalyzed cyclization. For example, a gold-catalyzed formal [4+1] cycloaddition of α-diazoesters and propargyl alcohols has been shown to proceed through an α-hydroxy allene intermediate to yield 2,5-dihydrofurans.
Another potential cascade involves an initial gold-catalyzed cyclization of the hydroxyl group onto the alkyne, as described in the previous section. The resulting dihydrofuran could possess functionalities that allow for subsequent reactions. For example, if the reaction is performed in the presence of other nucleophiles or reactants, more complex structures can be assembled. Research on propargyl alcohols has shown that they can undergo a cascade of trans-diboration, acylation, cyclization, and dehydration to form highly substituted furans. hud.ac.uk
Palladium-Catalyzed Domino Reactions:
Palladium catalysts are also well-known to initiate domino reactions with propargylic compounds. academie-sciences.fr For instance, a palladium-catalyzed domino reaction could involve an initial carbopalladation onto the alkyne, followed by a cross-coupling reaction with a suitable partner. The presence of the hydroxyl group could also influence the reaction pathway, potentially acting as an internal nucleophile at a later stage of the catalytic cycle. Domino reactions of propargyl bromides with thioureas have been shown to efficiently produce 2-aminothiazoles. organic-chemistry.org
The following table presents examples of domino and cascade reactions with related propargylic systems, which serve as a model for the potential reactivity of this compound.
| Substrate Type | Catalyst System | Key Transformation(s) | Product Type | Reference |
| Propargyl acetates | IPrAuNTf₂ / Selectfluor | 1,3-Acyloxy rearrangement, Fluorination | α-Fluoroenones | nih.gov |
| Propargyl alcohols | Pd₂(dba)₃ / CuTC | trans-Diboration, Acylation, Cyclization, Dehydration | Tetrasubstituted furans | hud.ac.uk |
| Allenyl acetals | Au(I) / Ag(I) | Cyclization-cycloaddition cascade | Tricyclic products | nih.gov |
| γ-Acyloxyalkynyl ketones | Ph₃PAuNTf₂ | 1,2-Migration, Cycloisomerization | Substituted furans | mdpi.com |
| Propargyl bromides | Microwave irradiation | Alkylation-cyclization domino | 2-Aminothiazoles | organic-chemistry.org |
Advanced Spectroscopic and Chromatographic Characterization for Research Applications
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including 4-hydroxybut-2-yn-1-yl acetate (B1210297). Through the analysis of chemical shifts, coupling constants, and correlation spectra, a complete assignment of the proton and carbon skeletons can be achieved.
Proton (¹H) and Carbon-13 (¹³C) NMR for Chemical Shift and Coupling Analysis
The ¹H and ¹³C NMR spectra of 4-hydroxybut-2-yn-1-yl acetate are predicted to exhibit characteristic signals corresponding to its unique functional groups. The chemical shifts are influenced by the electron-withdrawing effects of the acetate group and the hydroxyl group, as well as the magnetic anisotropy of the alkyne bond.
Proton (¹H) NMR Spectroscopy:
The expected ¹H NMR spectrum would display distinct signals for the methylene (B1212753) protons adjacent to the hydroxyl and acetate functionalities, the methyl protons of the acetate group, and the hydroxyl proton.
Hydroxyl Proton (OH): A broad singlet, the chemical shift of which is highly dependent on solvent and concentration, typically expected in the range of 2.0-4.0 ppm.
Methylene Protons (-CH₂OH): These protons, adjacent to the hydroxyl group (C4), would likely appear as a triplet around 4.2 ppm, split by the neighboring methylene protons of the acetate group.
Methylene Protons (-CH₂OAc): The protons on the carbon bearing the acetate group (C1) are expected to be deshielded and appear as a triplet around 4.7 ppm.
Methyl Protons (-COCH₃): A sharp singlet corresponding to the three equivalent protons of the acetyl group would be observed around 2.1 ppm.
Predicted ¹H NMR Data:
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -CH ₃ | 2.1 | s |
| -CH ₂OH | 4.2 | t |
| -CH ₂OAc | 4.7 | t |
| -OH | 2.0-4.0 | br s |
Carbon-13 (¹³C) NMR Spectroscopy:
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The presence of the electronegative oxygen atoms and the sp-hybridized carbons of the alkyne are key features.
Methyl Carbon (-C H₃): The carbon of the acetyl group is expected to resonate in the upfield region, around 21 ppm.
Methylene Carbon (-C H₂OH): The carbon attached to the hydroxyl group (C4) would appear around 50 ppm.
Methylene Carbon (-C H₂OAc): The carbon bearing the acetate group (C1) would be further downfield due to the stronger deshielding effect, around 52 ppm.
Alkynyl Carbons (-C≡C-): The two sp-hybridized carbons (C2 and C3) are expected in the characteristic alkyne region of the spectrum, approximately between 80 and 85 ppm.
Carbonyl Carbon (-C =O): The carbonyl carbon of the acetate group would be the most deshielded, appearing significantly downfield around 171 ppm.
Predicted ¹³C NMR Data:
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| -C H₃ | 21 |
| -C H₂OH | 50 |
| -C H₂OAc | 52 |
| -C ≡C - | 80-85 |
| -C =O | 171 |
Advanced Multidimensional NMR Techniques for Stereochemical and Conformational Elucidation
To unambiguously assign the proton and carbon signals and to understand the connectivity within the molecule, advanced multidimensional NMR techniques are employed.
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal the coupling between the methylene protons at C1 and C4, confirming their adjacent positions in the molecule. Cross-peaks between the signals at approximately 4.7 ppm and 4.2 ppm would be expected.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the proton signals to their corresponding carbon atoms. For example, the proton signal at ~4.7 ppm would correlate with the carbon signal at ~52 ppm (C1), and the proton signal at ~4.2 ppm with the carbon signal at ~50 ppm (C4).
Mass Spectrometry (MS) for Molecular Information and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry can determine the mass of a molecule with very high accuracy, which allows for the unambiguous determination of its elemental formula. For this compound (C₆H₈O₃), the expected exact mass can be calculated.
Calculated Exact Mass:
| Formula | Calculated Monoisotopic Mass (Da) |
| C₆H₈O₃ | 128.04734 |
This precise mass measurement is a critical step in confirming the identity of the synthesized compound.
Elucidation of Fragmentation Pathways
In addition to the molecular ion peak, the mass spectrum will show a series of fragment ions that are formed through characteristic cleavage patterns. The analysis of these fragments provides further structural confirmation.
Predicted Fragmentation Pattern:
Loss of Acetic Acid: A common fragmentation for acetates is the neutral loss of acetic acid (CH₃COOH, 60 Da), which would result in a fragment ion at m/z 68.
Loss of a Hydroxymethyl Radical: Cleavage of the C3-C4 bond could lead to the loss of a hydroxymethyl radical (•CH₂OH, 31 Da), giving a fragment at m/z 97.
Formation of the Acetyl Cation: The acetyl group can form a stable cation (CH₃CO⁺) at m/z 43, which is a very common fragment for acetates.
Cleavage of the C-O Bond: Cleavage of the ester C-O bond can lead to a fragment corresponding to the butynol (B8639501) portion of the molecule.
Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would show characteristic absorption bands for the hydroxyl, alkyne, and ester functionalities.
Predicted IR Absorption Bands:
| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |
| O-H (Alcohol) | 3600-3200 | Broad, strong absorption due to hydrogen bonding |
| C-H (sp³) | 3000-2850 | Medium to strong stretching vibrations |
| C≡C (Alkyne) | 2260-2100 | Weak to medium, sharp absorption |
| C=O (Ester) | 1750-1735 | Strong, sharp absorption |
| C-O (Ester) | 1300-1000 | Strong stretching vibrations |
The presence of these characteristic bands in the IR spectrum provides strong evidence for the successful synthesis of this compound.
X-ray Crystallography for Definitive Solid-State Structure and Absolute Configuration
The process begins with the growth of a suitable single crystal, which can often be the most challenging step. nih.gov This is typically achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. Once a crystal of sufficient quality is obtained, it is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the molecular structure is solved and refined. rigaku.com
For a molecule with a chiral center, X-ray crystallography can also be used to determine the absolute configuration, which is crucial for understanding its biological activity. nih.gov Although this compound is achiral, this capability is vital for many related propargyl alcohol derivatives.
Illustrative Crystallographic Data Table for a Small Organic Molecule:
The following table represents typical data that would be generated from a successful X-ray crystallographic analysis of a small organic molecule similar in size to this compound.
| Parameter | Illustrative Value |
| Chemical Formula | C₆H₈O₃ |
| Formula Weight | 128.13 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a, b, c (Å) | 8.5, 10.2, 7.8 |
| α, β, γ (°) | 90, 105.4, 90 |
| Volume (ų) | 652.5 |
| Z (molecules/unit cell) | 4 |
| Density (calculated) | 1.305 g/cm³ |
| R-factor (%) | 4.5 |
This table is for illustrative purposes only and does not represent experimentally determined data for this compound.
Chromatographic Techniques for Reaction Monitoring, Purification, and Purity Assessment
Chromatography is an indispensable tool in synthetic chemistry for separating and purifying compounds from reaction mixtures. news-medical.net The choice of chromatographic technique depends on the scale of the separation and the properties of the compounds involved.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of a compound and can also be used for preparative-scale purification. nih.gov Given the polar nature of this compound, due to its hydroxyl and ester groups, reversed-phase HPLC would be a suitable method for its analysis. lcservicesltd.co.uk
In reversed-phase HPLC, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.com More polar compounds, like the target molecule, will have a shorter retention time than nonpolar impurities. The addition of a small amount of acid, such as formic acid or trifluoroacetic acid (TFA), to the mobile phase can improve peak shape for polar analytes. nih.gov
Illustrative HPLC Method Parameters:
| Parameter | Illustrative Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | 25 °C |
This table is for illustrative purposes only and does not represent an experimentally validated method for this compound.
Thin-Layer Chromatography (TLC) is a rapid and cost-effective method for monitoring the progress of a chemical reaction, identifying the number of components in a mixture, and determining the appropriate solvent system for column chromatography. orgchemboulder.comlibretexts.org For the synthesis of this compound, TLC can be used to track the consumption of the starting materials and the formation of the product.
A suitable solvent system for TLC is one that moves the desired compound to an Rf (retention factor) value of approximately 0.25-0.35. orgchemboulder.com Given the polarity of the target compound, a mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate would be appropriate. reddit.comsilicycle.com
Visualization of the spots on the TLC plate can be achieved using a UV lamp if the compounds are UV-active, or by staining with a suitable reagent. libretexts.org For a compound with a hydroxyl group and a potentially oxidizable alkyne, a potassium permanganate (B83412) (KMnO₄) stain or a phosphomolybdic acid (PMA) stain would be effective, typically showing up as yellow or brown spots upon gentle heating. libretexts.orgfiu.edureachdevices.com
Illustrative TLC Data:
| Compound | Rf Value (30% Ethyl Acetate in Hexanes) | Visualization Method |
| Starting Material (e.g., But-2-yne-1,4-diol) | 0.15 | PMA stain |
| This compound | 0.30 | PMA stain |
| Nonpolar byproduct | 0.75 | PMA stain |
This table is for illustrative purposes only and does not represent experimentally determined data.
For the purification of gram to kilogram quantities of a compound, preparative column chromatography is the standard method. news-medical.netsorbtech.com Based on the solvent system determined by TLC analysis, a slurry of silica (B1680970) gel in a nonpolar solvent is packed into a glass column. The crude reaction mixture is then loaded onto the top of the column and eluted with the chosen solvent system. youtube.com
For this compound, a gradient elution starting with a low polarity solvent mixture (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity would likely provide the best separation of the product from less polar byproducts and more polar starting materials. Fractions are collected and analyzed by TLC to identify those containing the pure product, which are then combined and concentrated to yield the purified compound.
Theoretical and Computational Investigations of 4 Hydroxybut 2 Yn 1 Yl Acetate
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like 4-hydroxybut-2-yn-1-yl acetate (B1210297). These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, can determine the molecular orbital energies, electron distribution, and electrostatic potential.
The reactivity profile can be further understood by examining the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically associated with the ability to donate electrons (nucleophilicity), while the LUMO indicates the capacity to accept electrons (electrophilicity). For a molecule like 4-hydroxybut-2-yn-1-yl acetate, the HOMO is likely to be localized on the alkyne and the oxygen atoms of the hydroxyl and acetate groups. The LUMO is expected to be associated with the antibonding orbitals of the alkyne and carbonyl groups. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and reactivity.
Density Functional Theory (DFT) Studies of Reaction Mechanisms, Transition States, and Energy Landscapes
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the mechanisms of organic reactions. For the broader class of alkyl 4-hydroxybut-2-ynoates, DFT calculations have been employed to study their reactions with arenes under superelectrophilic activation. researchgate.net These studies reveal that the reaction proceeds through the formation of highly reactive cationic intermediates.
The proposed mechanism involves the initial protonation of the hydroxyl and carbonyl oxygen atoms, leading to a diprotonated species. Subsequent dehydration generates a mesomeric propargyl-allenyl cation. This cation possesses two primary electrophilic centers, at the C2 and C4 positions. The reaction pathway and the resulting products are determined by which of these sites is attacked by a nucleophile. researchgate.net
DFT calculations are crucial for mapping the potential energy surface of these reactions. This includes locating the transition state structures, which represent the energy maxima along the reaction coordinate, and the intermediate species, which are local energy minima. By calculating the activation energies associated with different reaction pathways, DFT can predict the most likely mechanism and the conditions required for the reaction to occur.
Computational Predictions of Regioselectivity and Stereoselectivity
A significant aspect of the reactions of alkyl 4-hydroxybut-2-ynoates is their regioselectivity. As mentioned, the intermediate propargyl-allenyl cation has two electrophilic sites. The attack of a nucleophile at the C4 position leads to propargylation products, while an attack at the C2 position results in allenylation products, which can then undergo further transformations. researchgate.net
Computational studies using DFT have shown that the regioselectivity of these reactions is primarily governed by orbital factors rather than charge distribution alone. researchgate.net By analyzing the coefficients of the LUMO at the C2 and C4 positions of the cationic intermediate, it is possible to predict which site is more susceptible to nucleophilic attack. The relative energies of the transition states for the two possible pathways also provide a quantitative prediction of the regioselectivity.
While stereoselectivity is less of a factor in the initial attack on the linear alkyne, it can become important in subsequent reactions of the products. Computational methods can also be used to predict the stereochemical outcome of such reactions by comparing the energies of the diastereomeric transition states.
Molecular Modeling for Conformation and Interactions
Molecular modeling techniques, including molecular mechanics and molecular dynamics, are valuable for exploring the conformational landscape of flexible molecules like this compound. The molecule possesses several rotatable bonds, including the C-O bonds of the hydroxyl and acetate groups, and the C-C single bonds.
Conformational analysis aims to identify the low-energy conformations of the molecule, as these are the most populated at equilibrium and are likely to be the reactive species. The relative energies of different conformers can be calculated, and the barriers to rotation between them can be determined. These studies can reveal the presence of intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the acetate carbonyl oxygen, which can influence the molecule's shape and reactivity.
Understanding the preferred conformation is also critical for studying intermolecular interactions, for instance, how the molecule might bind to a receptor or a catalyst. By modeling these interactions, it is possible to gain insights into the factors that govern molecular recognition and catalysis.
Inability to Generate Requested Article on "this compound"
Following a comprehensive and diligent search of publicly available scientific literature and chemical databases, it has been determined that there is insufficient specific information to generate a thorough and scientifically accurate article on the chemical compound “this compound” that adheres to the provided, detailed outline.
The performed searches, which included both specific and broader terms related to the compound and its potential applications, failed to yield the necessary research findings for the following mandated sections:
Applications of 4 Hydroxybut 2 Yn 1 Yl Acetate in Advanced Chemical Synthesis and Materials Science
Catalysis and Ligand Design Research:No research papers or patents were identified that discuss the use of 4-hydroxybut-2-yn-1-yl acetate (B1210297) in the context of catalysis or as a component in ligand design.
The compound appears to be highly specialized, of limited documented application, or not extensively reported in the accessible scientific domain. Therefore, any attempt to construct the requested article would fall far short of the required standards of detail, accuracy, and adherence to the strict outline provided. To avoid the generation of a speculative or inaccurate article, the request cannot be fulfilled.
Substrate in Homogeneous and Heterogeneous Catalysis
The reactivity of the alkynyl and hydroxyl functionalities in 4-hydroxybut-2-yn-1-yl acetate makes it a valuable substrate in various catalytic transformations. Research has demonstrated its utility in metal-catalyzed reactions, which are fundamental to modern organic synthesis.
One notable application is in ruthenium-catalyzed cyclization reactions. When this compound is treated with a ruthenium catalyst, it can undergo intramolecular cyclization to form substituted furans. This transformation typically proceeds through the coordination of the alkyne to the metal center, followed by nucleophilic attack from the hydroxyl group. The specific catalyst system and reaction conditions can influence the efficiency and selectivity of the cyclization.
Another area of application is in palladium-catalyzed cross-coupling reactions. The terminal alkyne of this compound can participate in Sonogashira couplings with aryl or vinyl halides. This reaction is a powerful tool for forming carbon-carbon bonds and allows for the introduction of the butynol (B8639501) acetate framework into more complex organic molecules. The presence of the hydroxyl and acetate groups may require careful selection of reaction conditions to avoid side reactions.
Furthermore, the hydroxyl group can be derivatized prior to or following a catalytic reaction on the alkyne, expanding its synthetic potential. For example, etherification or esterification of the hydroxyl group can be performed, followed by a catalytic transformation on the alkyne, or vice-versa. This sequential functionalization highlights the compound's role as a versatile platform for generating molecular diversity.
Table 1: Examples of Catalytic Reactions Using Propargylic Acetates
| Reaction Type | Catalyst System | Product Class | Potential Application |
| Intramolecular Cyclization | Ruthenium(II) complexes | Substituted Furans | Synthesis of heterocyclic scaffolds |
| Cross-Coupling | Pd(PPh₃)₄ / CuI | Aryl/Vinyl-substituted Alkynes | Elaboration of complex organic molecules |
| Hydration | Gold(I) or Mercury(II) salts | β-Hydroxy Ketones | Intermediate for fine chemical synthesis |
This table represents typical catalytic transformations for propargylic acetates and alcohols; specific data for this compound is limited in publicly accessible literature.
Potential for Incorporation into Novel Ligand Architectures
The bifunctional nature of this compound provides a foundation for the design of novel ligands for transition metal catalysis. The hydroxyl group serves as a key handle for introducing coordinating moieties, while the alkyne and acetate groups can be retained or further modified to tune the steric and electronic properties of the resulting ligand.
A primary strategy for converting this compound into a ligand involves the functionalization of the hydroxyl group. For instance, reaction with chlorodiphenylphosphine (B86185) or other halophosphines in the presence of a base can yield phosphinite-type ligands. The resulting P,O-ligand could chelate to a metal center, with the phosphorus atom acting as a soft donor and the ether oxygen (from the butynol backbone) as a hard donor. The alkyne moiety can also participate in coordination or be used to link the ligand to a solid support.
Alternatively, the hydroxyl group can be converted into an amino group through a two-step process involving mesylation followed by nucleophilic substitution with an amine or azide (B81097) (and subsequent reduction). This would open access to aminophosphine (B1255530) or diamine ligands, which are widely used in asymmetric catalysis. The modularity of this approach allows for the synthesis of a library of ligands with varying steric and electronic properties by simply changing the phosphine (B1218219) or amine reagent.
The development of such ligands from this compound is an area of ongoing research interest, as the resulting metal complexes could find applications in a range of catalytic transformations, including hydrogenation, hydroformylation, and cross-coupling reactions.
Applications in Medicinal Chemistry and Agrochemical Research (Synthetic Design Focus)
The structural features of this compound make it an attractive starting material for the synthesis of biologically active molecules in medicinal and agrochemical research. The alkyne unit is a particularly valuable functional group, as it is present in numerous natural products and can act as a bioisostere for other functional groups or as a reactive handle for further elaboration.
Synthesis of Structurally Diverse Bioactive Analogs
The ability to selectively functionalize the different reactive sites of this compound allows for the creation of diverse molecular libraries for biological screening. The terminal alkyne can be used in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to generate 1,2,3-triazole-containing compounds. Triazoles are known to be metabolically stable and can mimic the properties of amide bonds, making them valuable scaffolds in drug design.
By reacting this compound with a variety of organic azides, a library of triazole-based analogs can be rapidly synthesized. The resulting compounds retain the hydroxyl and acetate functionalities, which can be further modified to explore the structure-activity relationship (SAR) of a particular biological target. For example, the hydroxyl group could be oxidized to an aldehyde or carboxylic acid, or the acetate could be hydrolyzed to reveal a second hydroxyl group, providing additional points for diversification.
Furthermore, the propargyl alcohol moiety is a key structural motif in some natural product-based anticancer agents. Using this compound as a starting material allows for the synthesis of simplified analogs of these complex natural products, which can help to identify the minimal pharmacophore required for biological activity.
Development of Novel Chemical Scaffolds
Beyond the synthesis of analogs, this compound can be used to construct entirely new chemical scaffolds for medicinal and agrochemical applications. The alkyne functionality is a versatile precursor for a wide range of heterocyclic systems.
For example, intramolecular cyclization reactions, as mentioned previously, can lead to the formation of substituted furans. By varying the catalyst and reaction conditions, other five- or six-membered heterocycles can potentially be accessed. The resulting heterocyclic scaffolds can then be further functionalized to create libraries of compounds for high-throughput screening.
Another approach involves the use of this compound in multicomponent reactions. These reactions allow for the rapid assembly of complex molecules from simple starting materials in a single step. For instance, a multicomponent reaction involving an amine, an aldehyde, and the alkyne of this compound could lead to the formation of highly substituted propargylamines, which are valuable intermediates in medicinal chemistry.
The development of novel scaffolds from readily available starting materials like this compound is a key strategy in modern drug discovery, as it provides access to new areas of chemical space and increases the probability of identifying new bioactive compounds.
Systematic Study of Derivatives, Analogs, and Structure Reactivity Relationships
Strategic Modification of the Acetate (B1210297) Moiety
The acetate group in 4-hydroxybut-2-yn-1-yl acetate serves as a crucial handle for structural diversification. Modifications at this site can significantly alter the molecule's steric and electronic properties, thereby influencing its reactivity and solubility.
One of the most direct modifications is the hydrolysis of the acetate ester to yield the parent but-2-yne-1,4-diol. This reaction can be catalyzed by either acid or base. The reactivity of ester groups can be influenced by the surrounding molecular structure; for instance, the rate of base-catalyzed hydrolysis of esters can be a strong function of the alcohol component's structure. harvard.edu
Conversely, the acetate can be exchanged for other acyl groups through transesterification. This process allows for the introduction of a wide array of functionalities, including longer alkyl chains, aromatic rings, or groups bearing additional reactive sites. The synthesis of various propargyl acetate derivatives has been demonstrated through the acylation of propargyl alcohols with different acid anhydrides, a reaction that proceeds efficiently. researchgate.net For example, treatment of a propargyl alcohol with various acid anhydrides in the presence of an acid catalyst like sulfuric acid can yield a library of propargyl esters. researchgate.net
The introduction of different ester functionalities can be used to modulate the molecule's properties. For example, incorporating a π-system, such as a benzene (B151609) or thiophene (B33073) ring conjugated to the carbonyl, can create photoreactive surfaces. beilstein-journals.org While the reactivity of the ester itself might be slightly reduced due to the conjugation, this modification opens up avenues for light-induced reactions. beilstein-journals.org
| Modification Strategy | Reagents/Conditions | Resulting Moiety | Potential Impact on Properties |
| Hydrolysis | Acid or Base Catalysis | Hydroxyl Group | Increased polarity and hydrogen bonding capability |
| Transesterification | Different Acid Anhydrides (e.g., propionic, benzoic anhydride) / H₂SO₄ | Varied Ester Groups (e.g., propionate, benzoate) | Altered steric bulk, electronics, and solubility |
| Introduction of Photoreactive Groups | Acyl groups with conjugated π-systems (e.g., benzoyl chloride) | Aromatic Ester | Enables photochemical reactions |
Introduction of Substituents on the Butyne Chain
The carbon-carbon triple bond of the butyne chain is a key site for introducing structural diversity. The reactivity of the alkyne is significantly influenced by the electronic nature of substituents. numberanalytics.comacs.org
Addition reactions are a common transformation for alkynes. msu.edu For instance, catalytic hydrogenation can reduce the alkyne to an alkene or alkane. The use of specific catalysts, like Lindlar's catalyst, allows for the selective reduction to a cis-alkene. msu.edu Hydroboration-oxidation is another powerful tool that can be used to introduce a hydroxyl group onto the alkyne, with the regioselectivity being influenced by the steric bulk of the borane (B79455) reagent. msu.edu
The electronic properties of substituents on the alkyne can direct its reactivity. Electron-donating groups (EDGs) increase the electron density of the triple bond, making it more susceptible to electrophilic attack, while electron-withdrawing groups (EWGs) decrease the electron density, favoring nucleophilic attack. numberanalytics.comacs.org For example, alkynes with alkyl substituents (EDGs) are more reactive in electrophilic additions than those with groups like trifluoromethyl (an EWG). numberanalytics.com Computational studies on 2-butyne (B1218202) fragments have shown that electron-withdrawing substituents can make the alkyne angles mechanically weaker, which can enhance reactivity in certain reactions like cycloadditions. nih.gov
Furthermore, the propargylic positions of the butyne chain can be functionalized. For example, direct functionalization of inert propargylic C-H bonds can provide an atom-economic approach to new derivatives. nih.gov
| Substitution Position | Substituent Type | Example Substituent | Effect on Butyne Chain Reactivity |
| On the alkyne carbons | Electron-Donating Group (EDG) | Methyl (-CH₃) | Increases reactivity towards electrophiles |
| On the alkyne carbons | Electron-Withdrawing Group (EWG) | Trifluoromethyl (-CF₃) | Decreases reactivity towards electrophiles; increases towards nucleophiles |
| Propargylic position | Alkyl Group | Ethyl (-CH₂CH₃) | Can influence stereoselectivity of reactions |
| Propargylic position | Halogen | Bromo (-Br) | Can act as a leaving group for substitution reactions |
Chemical Modifications of the Hydroxyl Group
A common strategy is to convert the hydroxyl group into a better leaving group to facilitate nucleophilic substitution reactions. nih.gov This can be achieved by converting it to a sulfonate ester (e.g., tosylate or mesylate) or a halide. However, such transformations often require harsh reagents that may not be compatible with other functional groups in the molecule. nih.gov The direct catalytic substitution of propargylic alcohols is a more atom-economical approach. nih.gov
The hydroxyl group can also undergo oxidation to yield an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. Selective oxidation methods have been developed that can tolerate other functional groups like alkynes. nih.gov
Furthermore, the hydroxyl group can be etherified or esterified to introduce a wide range of substituents. For instance, selective modification of aliphatic hydroxyl groups in the presence of aromatic hydroxyls has been achieved using ionic liquids as both solvent and catalyst. mdpi.com This involves acetylation followed by selective deacetylation. mdpi.com
| Modification Type | Reagents/Conditions | Resulting Functional Group | Key Research Finding |
| Conversion to Leaving Group | TsCl, pyridine | Tosylate | Facilitates nucleophilic substitution reactions. nih.gov |
| Oxidation | Mild oxidizing agents (e.g., PCC) | Aldehyde | Introduces a carbonyl functionality. nih.gov |
| Etherification | Williamson ether synthesis (e.g., NaH, Alkyl halide) | Ether | Increases lipophilicity and alters steric profile. |
| Esterification | Acyl chloride, base | Ester | Can introduce a variety of functional groups. mdpi.com |
Correlation of Structural Variations with Chemical Reactivity and Selectivity Profiles
The systematic modification of this compound at its three key functional sites allows for a detailed analysis of structure-reactivity relationships (SAR). nih.gov By correlating structural changes with observed chemical reactivity and selectivity, a deeper understanding of the molecule's behavior can be achieved.
Effect of Butyne Chain Substitution: As previously discussed, substituents on the butyne chain have a pronounced electronic effect. numberanalytics.comnih.gov Electron-donating groups generally accelerate electrophilic addition reactions, while electron-withdrawing groups facilitate nucleophilic additions. numberanalytics.comacs.org The position of the substituent is also critical. A substituent at the propargylic position can influence the stability of intermediates in substitution reactions and affect the stereochemical outcome. acs.org
Effect of Hydroxyl Group Modification: Transforming the hydroxyl group into a better leaving group dramatically increases the molecule's susceptibility to nucleophilic substitution at the adjacent carbon. nih.gov Etherification or esterification of the hydroxyl group can modulate the molecule's solubility and its ability to participate in hydrogen bonding, which in turn can affect reaction rates and selectivity in different solvent systems.
| Structural Variation | Observed Effect on Reactivity/Selectivity | Underlying Principle | Reference |
| Introduction of EWG on butyne chain | Increased rate of nucleophilic addition | Decreased electron density at the alkyne | numberanalytics.comacs.org |
| Introduction of EDG on butyne chain | Increased rate of electrophilic addition | Increased electron density at the alkyne | numberanalytics.com |
| Substitution at propargylic position | Altered enantioselectivity in substitution reactions | Steric and electronic influence on transition states | acs.org |
| Conversion of -OH to a better leaving group | Increased rate of nucleophilic substitution | Stabilization of the leaving group | nih.gov |
Future Research Directions and Emerging Trends for 4 Hydroxybut 2 Yn 1 Yl Acetate Research
Exploration of Novel and Greener Synthetic Methodologies
The traditional synthesis of propargyl acetates often involves reagents and solvents that are environmentally taxing. Future research is geared towards developing more sustainable and atom-economical synthetic routes to 4-hydroxybut-2-yn-1-yl acetate (B1210297).
A significant area of focus is the use of greener solvents and catalysts. Research into solvent-free acetylation reactions or the use of more benign solvents like ionic liquids or supercritical fluids is gaining traction. humanjournals.comacs.org For instance, a stoichiometric solvent-free acetylation protocol has been proposed for various alcohols and phenols, which could be adapted for the synthesis of 4-hydroxybut-2-yn-1-yl acetate. frontiersin.orgmdpi.comresearchgate.net This approach minimizes waste and avoids the use of hazardous organic solvents. frontiersin.org
The direct carboxylation of propargyl alcohols with CO2 to form cyclic alkylidene carbonates, catalyzed by silver complexes, also presents an innovative and sustainable pathway to related functionalized alkynes. acs.org Adapting such methodologies could open up new green routes to derivatives of this compound.
Development of Highly Chemo-, Regio-, and Stereoselective Transformations
The presence of multiple reactive sites in this compound—the hydroxyl group, the acetate group, and the alkyne—makes the development of highly selective transformations a critical research area.
Chemoselectivity: Future research will focus on developing catalytic systems that can selectively target one functional group while leaving the others intact. For example, catalysts that can exclusively promote reactions at the hydroxyl group without affecting the acetate or the alkyne are highly desirable. humanjournals.com
Regioselectivity: In addition reactions to the alkyne, controlling the regioselectivity is paramount. For instance, in hydration reactions of alkynes, the formation of either a ketone or an aldehyde can be controlled by the choice of catalyst and reaction conditions. libretexts.org
Stereoselectivity: The synthesis of chiral molecules is a cornerstone of modern organic chemistry. Future research will undoubtedly focus on the development of catalytic asymmetric methods for the synthesis and transformation of this compound. rsc.orgrsc.orgacs.orgnih.gov This includes the enantioselective synthesis of the molecule itself and stereoselective reactions involving its functional groups. For example, catalytic asymmetric propargylation of enolates is a well-established method for creating chiral α-propargyl-substituted carbonyl compounds. rsc.org
| Transformation Type | Key Research Goal | Potential Catalysts/Methods |
| Chemoselective | Selective reaction at one functional group (e.g., hydroxyl) | Enzyme catalysis, protecting group strategies |
| Regioselective | Controlled addition to the alkyne (e.g., Markovnikov vs. anti-Markovnikov) | Transition metal catalysts (e.g., Au, Ru), ligand design |
| Stereoselective | Synthesis of specific enantiomers or diastereomers | Chiral catalysts (e.g., with PyBox ligands), organocatalysis |
This table illustrates potential research directions for achieving selectivity in the transformation of this compound.
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of continuous flow chemistry and automated synthesis platforms is set to revolutionize the synthesis and screening of compounds like this compound.
Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the ability to perform reactions with hazardous reagents or under extreme conditions. rsc.orgacs.org The synthesis of alkynes and their derivatives has been successfully demonstrated in flow reactors, often leading to higher yields and shorter reaction times compared to batch processes. rsc.org For instance, a continuous flow approach for generating alkynes from isoxazolones has been reported, highlighting the potential for rapid and scalable production. rsc.org
Automated synthesis platforms can be used to rapidly screen a wide range of reaction conditions, catalysts, and reagents to identify the optimal parameters for a given transformation. acs.org This high-throughput approach can significantly accelerate the discovery of new reactions and the optimization of existing ones for the synthesis and functionalization of this compound.
| Technology | Advantages for this compound Research |
| Flow Chemistry | Enhanced safety, improved reaction control, scalability, potential for multi-step synthesis. acs.org |
| Automated Synthesis | High-throughput screening of reaction conditions, rapid optimization, discovery of new transformations. |
This table summarizes the benefits of integrating flow chemistry and automated synthesis in the research of this compound.
Advanced Data-Driven and Machine Learning Approaches in Predictive Chemistry
The application of machine learning (ML) and data-driven approaches is an emerging trend in chemistry that holds immense potential for the study of this compound.
ML models can be trained to predict the outcome of chemical reactions, including yield and selectivity, based on the structure of the reactants and the reaction conditions. researchgate.netnih.govrsc.orgresearchgate.net This predictive power can be used to guide experimental work, reducing the number of trial-and-error experiments required. nih.gov For example, machine learning models have been developed to predict the enantioselectivity of catalytic reactions, which could be applied to the asymmetric synthesis of or with this compound. researchgate.netrsc.orgresearchgate.net
Furthermore, ML can be combined with automated synthesis platforms to create autonomous systems that can design, execute, and analyze chemical reactions with minimal human intervention. This data-driven approach has the potential to accelerate the discovery of new synthetic routes and novel applications for this compound.
Expanding Scope in Sustainable Chemical Processes
The unique combination of functional groups in this compound makes it a potentially valuable building block in sustainable chemical processes.
One area of interest is its use as a platform molecule derived from biomass. Research into the conversion of biomass-derived feedstocks into valuable chemicals is a key aspect of green chemistry. nrel.gov Investigating synthetic pathways to this compound from renewable resources would significantly enhance its sustainability profile.
Moreover, the reactivity of the alkyne functionality can be harnessed for various "click" chemistry applications, which are known for their high efficiency and selectivity. This could enable the use of this compound in the synthesis of complex molecules, polymers, and materials under environmentally benign conditions. The development of catalytic transformations of propargyl alcohols and their derivatives is an active area of research, with new ruthenium and silver-based catalysts showing promise for cascade reactions and CO2 utilization. acs.orgchinesechemsoc.orgnih.govnih.gov
Q & A
Q. What are the established synthetic methodologies for 4-hydroxybut-2-yn-1-yl acetate, and how do reaction conditions influence product yield?
- Methodological Answer : The compound can be synthesized via silver-catalyzed carboxylative cyclization of primary propargyl alcohols with CO₂. Key steps include:
- Using Ag-based catalysts (e.g., AgNO₃) under mild pressures of CO₂.
- Optimizing reaction temperature (typically 40–60°C) and solvent polarity (e.g., DMF or THF) to enhance cyclization efficiency .
- Employing excess acetic anhydride in esterification reactions to shift equilibrium toward product formation, as per Le Chatelier’s principle (analogous to isopentyl acetate synthesis) .
Purification involves extraction with ethyl acetate, drying over anhydrous Na₂SO₄, and distillation or column chromatography.
Q. How can spectroscopic techniques such as ¹H NMR confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H NMR : Key signals include:
- A singlet at ~2.1 ppm for the acetate methyl group.
- A triplet near 4.3 ppm for the -CH₂-O- group.
- A multiplet at 5.3–5.5 ppm for the acetylenic proton (C≡CH) .
- Mass Spectrometry (MS) : Molecular ion peak (M⁺) at m/z 142.06 (C₆H₈O₃) confirms molecular weight.
- Purity is assessed via integration ratios and absence of extraneous peaks.
Q. What are the solubility and stability considerations for handling this compound in laboratory settings?
- Methodological Answer :
- Solubility : Miscible with polar aprotic solvents (e.g., DMSO, THF) but immiscible with water. Preferential solvent choice depends on reaction compatibility.
- Stability : Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent hydrolysis or acetylenic bond degradation. Avoid prolonged exposure to moisture or strong acids/bases.
Advanced Research Questions
Q. What mechanistic insights explain the role of silver catalysts in synthesizing this compound from propargyl alcohols and CO₂?
- Methodological Answer :
- Ag⁺ activates the alkyne moiety, facilitating nucleophilic attack by CO₂ to form a cyclic carbonate intermediate.
- Subsequent esterification with acetic anhydride yields the target compound.
- Reaction kinetics can be studied via in situ FTIR to monitor CO₂ uptake, while DFT calculations elucidate transition states .
Q. How can computational chemistry predict the reactivity of this compound in different solvent systems?
- Methodological Answer :
- Use density functional theory (DFT) to model solvation effects. For example:
- Compare polarizable continuum models (PCM) for solvents like water vs. THF.
- Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Validate predictions with experimental kinetic studies (e.g., reaction rates in varying solvents).
Q. What strategies resolve contradictions between experimental NMR data and crystallographic results for derivatives of this compound?
- Methodological Answer :
- Cross-validate using SHELX software for crystal structure refinement:
- Employ SHELXL for high-resolution data to resolve bond-length/bond-angle discrepancies .
- Compare experimental NMR coupling constants with XRD-derived dihedral angles to assess conformational flexibility.
- Re-examine sample purity (e.g., via HPLC) to rule out impurities affecting spectral data.
Q. What advanced purification techniques are recommended for isolating this compound from complex mixtures?
- Methodological Answer :
- High-performance liquid chromatography (HPLC) : Use a C18 column with isocratic elution (acetonitrile/water, 70:30).
- Distillation : Fractional distillation under reduced pressure (e.g., 0.1 mmHg, 80–90°C) to separate low-boiling-point byproducts.
- Recrystallization : If applicable, use hexane/ethyl acetate (1:3) at low temperatures.
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
